molecular formula C11H9BrO3 B2584958 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone CAS No. 454473-82-6

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

Cat. No.: B2584958
CAS No.: 454473-82-6
M. Wt: 269.094
InChI Key: FHXKRWORVHLLEX-UHFFFAOYSA-N
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Description

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is a chemical compound with the molecular formula C11H9BrO3 It is known for its unique structure, which includes a benzofuran ring substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone typically involves the bromination of 5-methoxybenzofuran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The process may require a catalyst such as iron(III) chloride to facilitate the bromination reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is not fully understood. it is believed to interact with various molecular targets and pathways. The bromine and methoxy groups may play a role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXKRWORVHLLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963778
Record name 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4723-94-8
Record name 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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